N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2276-0179, also known as JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . By inhibiting this interaction, it disrupts the function of these proteins, thereby affecting the survival and proliferation of leukemic cells .
Biochemical Pathways
The Menin-KMT2A interaction plays a significant role in the pathogenesis of acute leukemia, particularly those with KMT2A or NPM1 alterations . By inhibiting this interaction, JNJ-75276617 can potentially disrupt the biochemical pathways that drive the survival and proliferation of these leukemic cells .
Pharmacokinetics
It is known that the compound is administered orally and is currently being tested in various dose levels .
Result of Action
Preliminary results from a first-in-human Phase 1 study indicate that JNJ-75276617 has encouraging antileukemic activity and an acceptable safety profile . It shows biological activity consistent with its proposed mechanism of action in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFWAWUUJHHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.